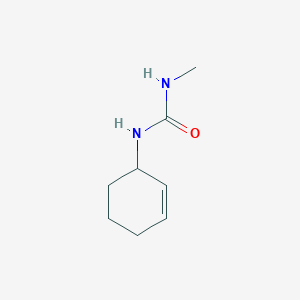
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzimidazole ring, an isopropyl group, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole intermediate. This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid under acidic conditions. The resulting benzimidazole is then alkylated with isopropyl bromide to introduce the isopropyl group.
Next, the benzimidazole derivative is reacted with 4-aminobenzoic acid to form the corresponding amide. This step is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Finally, the amide is converted to the hydrazide by treatment with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzoquinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function. These interactions can result in the disruption of cellular processes and the induction of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: A simpler derivative with an isopropyl group but lacking the benzimidazole and hydrazide functionalities.
Benzoic acid, 4-amino-, 1-methylethyl ester: Contains an amino group and an ester functional group, differing in structure and reactivity.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: An ester derivative with an isopropyl group, used in different applications.
Uniqueness
The uniqueness of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
36841-35-7 |
|---|---|
Molekularformel |
C18H21N5O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-[(2-propan-2-ylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C18H21N5O/c1-12(2)17-21-15-5-3-4-6-16(15)23(17)11-20-14-9-7-13(8-10-14)18(24)22-19/h3-10,12,20H,11,19H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
GBBQDSGYHCEVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)






![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)



![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
